Aroplatin

Description

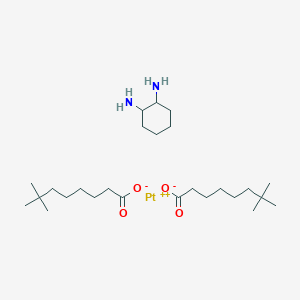

Structure

2D Structure

Properties

CAS No. |

114488-24-3 |

|---|---|

Molecular Formula |

C26H52N2O4Pt |

Molecular Weight |

651.8 g/mol |

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(2+) |

InChI |

InChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 |

InChI Key |

PZAQDVNYNJBUTM-BLUNCNMSSA-L |

SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |

Isomeric SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aroplatin |

Origin of Product |

United States |

Ii. Chemical Synthesis and Structural Characterization of Aroplatin Components

Synthesis of cis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane Platinum(II) (NDDP), the Active Platinum Complex

The active component of Aroplatin, NDDP, is a lipophilic platinum(II) complex. Its synthesis typically involves the reaction of a platinum precursor with trans-R,R-1,2-diaminocyclohexane and neodecanoic acid or a derivative thereof. Platinum complexes containing 1,2-diaminocyclohexane (DACH) as a ligand are of particular interest due to their activity against cisplatin-resistant tumors. acs.org

A general approach to synthesizing diaminocyclohexane-platinum(II) dicarboxylates involves several steps. One method describes the reaction of K₂PtX₂ (where X is Cl or I) with 1,2-diaminocyclohexane (DACH). google.com This is followed by a reaction with a silver salt (AgₙA, where A is a 1-2-valent anion of a mineral acid and n is 1 or 2) to remove the halide, producing a platinum intermediate. google.com This intermediate is then reacted with a dicarboxylate to form the final platinum(II) complex. google.com

For the synthesis of NDDP specifically, which contains neodecanoato ligands, the process would involve incorporating neodecanoic acid or its activated form during the ligand exchange step. Studies have reported the synthesis of a series of cis-bis(neodecanoato)(trans-(R,R)- and -(S,S)-1,2-diaminocyclohexane)platinum(II) complexes utilizing single isomers of neodecanoic acid. nih.gov These synthetic efforts aim to produce highly lipid-soluble platinum complexes suitable for incorporation into liposomes. nih.govutexas.edu

Structural Elucidation of NDDP and its Precursors

Structural characterization of NDDP and its precursors is essential to confirm their identity and purity. Various analytical and spectroscopic techniques are employed for this purpose.

NDDP has the molecular formula C₂₆H₅₀N₂O₄Pt nih.govnih.gov or C₂₆H₅₂N₂O₄Pt, with a molecular weight of approximately 649.8 g/mol nih.govnih.gov or 651.8 g/mol nih.gov. The core components contributing to the structure include platinum, 1,2-cyclohexanediamine, and 7,7-dimethyloctanoic acid (a component of neodecanoic acid). nih.govnih.gov The structure features a platinum(II) center coordinated to the trans-R,R-1,2-diaminocyclohexane ligand and two neodecanoato ligands in a cis configuration. nih.govcancer.gov

Precursors such as (cis-1,2-diaminocyclohexane) platinum (II) (molecular formula C₆H₁₄N₂Pt²⁺, molecular weight 309.27 g/mol ) nih.gov are also characterized using similar techniques during the synthetic process.

Formulation Methodologies for Liposomal Encapsulation of NDDP

This compound is a liposomal formulation designed to encapsulate the lipophilic NDDP complex. Liposomal encapsulation is utilized to improve the pharmacokinetic profile and potentially reduce the toxicity of platinum-based drugs. cancer.govglpbio.comnih.gov

Various methods are employed for the preparation of liposomes containing NDDP. Multilamellar vesicles (MLVs) are one type of liposome (B1194612) used for encapsulating NDDP. researchgate.net A common lipid composition for these liposomes includes a mixture of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylglycerol (DMPG), often at a specific molar ratio, such as 7:3 (DMPC:DMPG). nih.govresearchgate.netdovepress.com These liposomes are typically formed after reconstituting the lipid mixture with an aqueous solution, such as acidified saline. dovepress.com

Common liposome preparation methods applicable to NDDP encapsulation include thin-film hydration, reverse-phase evaporation, freeze-drying, and ethanol (B145695) injection. pharmascigroup.usnih.govresearchgate.net Thin-film hydration is a widely used method where lipids are dissolved in an organic solvent, the solvent is evaporated to form a thin film, and the film is then rehydrated with an aqueous solution containing the drug. nih.gov

Techniques for controlling the size and size distribution of liposomes are crucial for optimizing their properties. These techniques include sonication, membrane extrusion, homogenization, and freeze-thawing. pharmascigroup.usnih.gov Membrane extrusion, for instance, involves passing the liposome dispersion through polycarbonate membranes with defined pore sizes to obtain a more homogeneous size distribution. nih.govnih.gov

The efficiency of incorporating the platinum complex into the liposomes is a key parameter evaluated during formulation. Studies have shown high encapsulation efficiencies, with values reported to be greater than 95% for liposomal-platinum preparations. nih.gov The choice of lipid composition and formulation method can influence the encapsulation efficiency and the stability of the liposomal formulation. nih.govnih.gov

Advanced Analytical Techniques for this compound Characterization

Comprehensive characterization of this compound, both the NDDP complex within the liposomes and the liposomal formulation itself, requires a range of advanced analytical techniques.

For the characterization of the NDDP complex, in addition to the spectroscopic methods mentioned earlier (IR, NMR), techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) can be used to assess the purity and stability of NDDP. nih.gov Mass spectrometry (MS), including techniques like LC-MS, can provide detailed information about the molecular weight and structure of the platinum complex and potential impurities or degradation products. emerypharma.com

Characterization of the liposomal formulation involves evaluating properties such as particle size, size distribution, zeta potential, and lamellarity. Techniques for nanoparticle characterization are essential here. Dynamic Light Scattering (DLS) is widely used to determine the average particle size and polydispersity index (PDI) of liposomes. 3p-instruments.comresearchgate.net Electrophoretic Light Scattering (ELS), also known as Zetasizer, is used to measure the zeta potential, which indicates the surface charge of the liposomes and is important for assessing their stability. 3p-instruments.com Static Light Scattering (SLS) can provide information about the molecular weight and size of larger particles or aggregates. 3p-instruments.com

Microscopic techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to visualize the morphology and structure of the liposomes. researchgate.net

Other techniques are employed to assess the drug loading efficiency, drug release profile, and the stability of NDDP within the liposomes over time. Neutron Activation Analysis (NAA) has been explored to monitor the distribution and penetration of NDDP by activating the platinum atoms within the complex. nih.gov

The selection of analytical techniques depends on the specific property being investigated and the stage of development of the this compound formulation. A combination of these techniques provides a comprehensive understanding of the chemical and physical characteristics of this compound.

Here is a summary of some key analytical techniques used:

| Technique | Purpose |

| Infrared (IR) Spectroscopy | Identification of functional groups and chemical bonds. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure and confirmation of identity (e.g., ¹H, ¹³C, ¹⁹⁵Pt NMR). nih.govresearchgate.net |

| X-ray Diffraction | Determination of crystal structure, providing precise atomic arrangement. researchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of components, purity assessment. nih.govemerypharma.comdrug-dev.com |

| Mass Spectrometry (MS) | Determination of molecular weight and structural information. emerypharma.comamericanpharmaceuticalreview.com |

| Dynamic Light Scattering (DLS) | Measurement of particle size and size distribution. 3p-instruments.comresearchgate.net |

| Electrophoretic Light Scattering (ELS) | Measurement of zeta potential (surface charge). 3p-instruments.com |

| Transmission Electron Microscopy (TEM) | Visualization of liposome morphology and internal structure. researchgate.net |

| Scanning Electron Microscopy (SEM) | Visualization of liposome surface morphology. researchgate.net |

| Neutron Activation Analysis (NAA) | Monitoring platinum distribution and stability. nih.gov |

Iv. Mechanisms of Acquired and Intrinsic Drug Resistance to Platinum Complexes

Alterations in Cellular Accumulation and Efflux of Platinum Agents

Reduced intracellular accumulation of platinum drugs is a key mechanism of resistance. This can occur due to decreased influx into the cell or increased efflux out of the cell oaepublish.comnih.govmdpi.com. Platinum compounds can enter cells through passive diffusion or be mediated by transporters such as the copper transporter 1 (CTR1) nih.gov. Efflux can be mediated by ATP-binding cassette (ABC) transporters, including ATP7A, ATP7B, and MRP2 (ABCC2), which can transport platinum compounds or their conjugates out of the cell mdpi.comoralcancerfoundation.org.

While studies have extensively documented the roles of these transporters in resistance to cisplatin (B142131) and oxaliplatin (B1677828) frontiersin.org, specific data on how Aroplatin's liposomal formulation and its active component (DACH-platinum) interact with these transporters is less widely reported in the immediately available literature. The liposomal encapsulation of this compound is designed to alter its pharmacokinetic profile and cellular uptake mechanisms compared to free platinum drugs medkoo.compharmaceutical-business-review.com. Liposomes can be taken up by cells through endocytosis, which might bypass some of the influx transporter-mediated resistance mechanisms affecting free platinum drugs nih.gov. However, the subsequent release of the active DACH-platinum complex from the liposome (B1194612) and its interaction with intracellular transporters could still be subject to efflux mechanisms.

Enhanced DNA Damage Repair Pathway Activity (e.g., Nucleotide Excision Repair, Homologous Recombination Repair)

Platinum drugs exert their cytotoxic effects primarily by forming DNA adducts, which distort the DNA structure and interfere with replication and transcription, ultimately leading to cell death nih.govfrontiersin.org. The ability of cancer cells to repair this DNA damage is a major determinant of sensitivity or resistance to platinum compounds mdpi.comnih.govnih.gov. Several DNA repair pathways are involved in processing platinum-induced lesions, including Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Mismatch Repair (MMR) oaepublish.comnih.govnih.gov.

NER is particularly important for removing the bulky platinum-DNA adducts, especially the intra-strand cross-links that are the most common type of lesion formed by platinum drugs nih.gov. Increased expression or activity of NER pathway components, such as ERCC1, has been associated with platinum resistance nih.gov. HR is crucial for repairing more severe DNA damage, such as double-strand breaks, which can arise as a consequence of unrepaired platinum adducts during DNA replication nih.gov. Deficiencies in HR, often due to mutations in genes like BRCA1 and BRCA2, can lead to increased sensitivity to platinum drugs, but restoration of HR function through secondary mutations can confer resistance nih.gov.

This compound's active component is a DACH-platinum complex medkoo.comnih.gov. DACH-platinum adducts are recognized differently by DNA repair mechanisms compared to cisplatin adducts. Specifically, DNA mismatch-repair (MMR) complexes may not recognize DACH-platinum adducts effectively, which could potentially contribute to overcoming some limitations observed with other platinum agents medkoo.com. However, other repair pathways like NER and HR are still relevant for processing the DNA damage induced by DACH-platinum complexes. Research specifically detailing the interaction of this compound-induced DNA damage with these repair pathways is less prevalent than for cisplatin or oxaliplatin, but the general principles of enhanced DNA repair contributing to resistance are likely applicable.

Drug Detoxification and Inactivation Mechanisms (e.g., by Glutathione (B108866), Metallothionein)

Intracellular detoxification mechanisms can reduce the effective concentration of platinum drugs available to interact with DNA. Key players in this process include thiol-containing molecules like glutathione (GSH) and metallothioneins (MTs) oralcancerfoundation.orgtdx.catnih.govmdpi.com. These molecules can bind directly to platinum compounds, forming inactive conjugates that can then be effluxed from the cell oralcancerfoundation.orgplos.org. Elevated levels of GSH and MTs have been correlated with resistance to platinum drugs, particularly cisplatin oralcancerfoundation.orgnih.govmdpi.com.

The active component of this compound, a DACH-platinum complex, can also be subject to inactivation by these detoxification systems. While the liposomal delivery might initially protect the drug, once the active platinum species is released intracellularly, it can interact with GSH and MTs. Studies on oxaliplatin, another DACH-platinum complex, have shown its interaction with GSH. Increased levels of these detoxification agents could theoretically contribute to resistance to this compound, similar to other platinum drugs.

Table 1. Examples of Detoxification Agents Involved in Platinum Resistance

| Agent | Type | Mechanism of Inactivation | Relevance to Platinum Resistance (General) |

| Glutathione | Tripeptide (thiol) | Binds to platinum compounds forming inactive conjugates. oralcancerfoundation.org | Elevated levels correlate with resistance. oralcancerfoundation.orgnih.gov |

| Metallothionein | Cysteine-rich protein | Binds to platinum ions, sequestering the drug. oralcancerfoundation.orgmdpi.com | Overexpression linked to increased resistance. oralcancerfoundation.orgnih.govmdpi.com |

Adaptive Signaling Pathways and Cellular Plasticity in Resistance Development

Cancer cells can develop resistance through the activation of various signaling pathways that promote survival, proliferation, and evade apoptosis mdpi.comresearchgate.net. These adaptive responses can be driven by intrinsic cellular programming or interactions with the tumor microenvironment nih.govd-nb.info. Pathways such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin have been implicated in platinum resistance researchgate.netd-nb.infooaepublish.com. Activation of these pathways can lead to increased cell survival despite DNA damage or can influence other resistance mechanisms like drug efflux or DNA repair researchgate.netoaepublish.com.

Cellular plasticity, including processes like epithelial-mesenchymal transition (EMT), can also contribute to drug resistance and is often influenced by signaling pathways mdpi.comspringermedizin.de. EMT can lead to changes in cell morphology, increased invasiveness, and altered expression of transporters and survival proteins.

Research specifically on how this compound treatment influences or is affected by these adaptive signaling pathways and cellular plasticity is limited. However, given that these pathways play a general role in chemoresistance across various cancer types and drugs, it is plausible that they contribute to resistance to this compound as well. Nanocarrier-based delivery systems, like liposomes used in this compound, are being explored as a strategy to overcome some of these resistance mechanisms by improving drug delivery and potentially enabling co-delivery of agents that target these pathways mdpi.com.

Role of Autophagy in Modulating Resistance to Platinum Compounds

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in cancer is complex and can be context-dependent, sometimes promoting cell survival and other times leading to cell death oaepublish.comspringermedizin.de. In the context of chemotherapy, including platinum drugs, autophagy can act as a survival mechanism, helping cancer cells tolerate drug-induced stress and evade apoptosis, thereby contributing to resistance oaepublish.comnih.gov.

Studies have shown that platinum treatment can induce autophagy in cancer cells, and inhibiting autophagy can re-sensitize resistant cells to platinum-induced apoptosis nih.gov. The PI3K-AKT-mTOR signaling pathway is known to be involved in regulating autophagy, and its activation can mediate protective autophagy in response to chemotherapy oaepublish.com.

While the role of autophagy in resistance to cisplatin and other platinum drugs has been investigated oaepublish.comnih.gov, specific studies examining the interplay between this compound and autophagy in the development of resistance are not prominently featured in the search results. However, as a general mechanism of cellular survival under stress, autophagy could potentially play a role in the response to this compound.

Genetic and Epigenetic Drivers of Resistance in Preclinical Models

Genetic and epigenetic alterations in cancer cells can significantly influence their response to platinum chemotherapy and drive the development of resistance researchgate.netukzn.ac.zanih.govmdpi.com. Genetic alterations include mutations, deletions, or amplifications in genes involved in drug transport, DNA repair, cell cycle control, and apoptosis mdpi.comnih.govmdpi.com. For instance, mutations in DNA repair genes like BRCA1/2 can initially confer sensitivity but also lead to mechanisms of acquired resistance nih.gov.

Epigenetic modifications, such as DNA methylation, histone modifications, and regulation by non-coding RNAs (e.g., miRNAs), can alter gene expression without changing the DNA sequence nih.govmdpi.commdpi.com. These epigenetic changes can lead to the silencing or activation of genes involved in various resistance mechanisms, including drug transport, detoxification, and DNA repair nih.govmdpi.com. Epigenetic modifications have been increasingly recognized as important contributors to platinum resistance nih.govmdpi.com.

Research on the specific genetic and epigenetic alterations that drive resistance solely to this compound is limited in the provided search results. However, the active component being a DACH-platinum complex suggests that some genetic and epigenetic factors known to influence resistance to oxaliplatin may also be relevant. The liposomal formulation might influence how the drug interacts with the cellular environment and potentially impact the selection or induction of genetic and epigenetic changes, but this requires further specific investigation. Studies on platinum resistance in general highlight the importance of understanding the genetic and epigenetic landscape of tumors to predict response and potentially develop strategies to overcome resistance nih.govmdpi.com.

V. Preclinical Pharmacological and Pharmacodynamic Studies of Aroplatin

In Vitro Cytotoxicity and Cell Cycle Perturbations in Platinum-Sensitive and Resistant Cancer Cell Lines

In vitro studies have explored the cytotoxic effects of liposomal NDDP (Aroplatin) on various cancer cell lines, including those resistant to conventional platinum drugs like cisplatin (B142131). This compound has demonstrated activity against cisplatin-resistant cell lines, suggesting a lack of cross-resistance with cisplatin in certain models. amegroups.org For instance, L-NDDP has been shown to be non–cross-resistant with cisplatin in cisplatin-resistant Lovo DDP 3.0 human colon cancer cells and L1210/PPD human leukemia cells in vitro. amegroups.org

Studies using RIF-1 fibrosarcoma tumor cells indicated that the presence of PEG-phosphatidylethanolamine in NDDP-containing liposomes significantly enhanced cytotoxicity in vitro. nih.govdovepress.com While specific comprehensive data tables detailing IC50 values across a broad panel of sensitive and resistant cell lines for this compound were not consistently available in the provided sources, the research highlights its cytotoxic potential and its ability to overcome cisplatin resistance in certain in vitro settings. amegroups.org

Evaluation of In Vivo Antineoplastic Activity in Tumor-Bearing Animal Models

The in vivo antineoplastic activity of this compound has been evaluated in various tumor-bearing animal models. Preclinical studies in mice have shown that L-NDDP exhibits activity against L1210 leukemia resistant to cisplatin, B16 melanoma, and murine M5076 reticulosarcoma. nih.gov L-NDDP was found to be more active against liver and spleen metastases of M5076 reticulosarcoma and RAW 117 H-10 lymphoma in mice. nih.gov

In a RIF-1 tumor model in mice, a significant reduction in tumor growth rate was observed when NDDP was formulated in phosphatidylcholine/cholesterol/PEG3000/phosphatidylethanolamine liposomes, indicating the potential utility of long-circulating NDDP-containing liposomes for cancer treatment. nih.govdovepress.com These in vivo studies support the antineoplastic potential of this compound, demonstrating efficacy in various tumor models, including those resistant to cisplatin. amegroups.org

Preclinical Pharmacokinetics and Biodistribution in Animal Models

Preclinical data have shown that L-NDDP has a dramatically different biodistribution compared to free NDDP. nih.govtandfonline.com Following administration, accumulation of platinum from L-NDDP was observed in major organs such as the liver, spleen, and lymph nodes. nih.gov

Pharmacologic studies in dogs indicated that the drug clearance fit a two-compartment model, with a mean half-life (t1/2 alpha) of 7.1 minutes and a longer half-life (t1/2 beta) of 87.8 hours. nih.gov This suggests a sustained presence of the liposomal formulation in the circulation.

Accumulation in Target Tissues via Enhanced Permeability and Retention (EPR) Effect

Liposomal formulations like this compound are designed to take advantage of the Enhanced Permeability and Retention (EPR) effect, a phenomenon observed in solid tumors. nih.govresearchgate.netclinicsinoncology.come-crt.org The EPR effect is based on the unique anatomical and pathophysiological characteristics of solid tumors, including leaky vasculature and impaired lymphatic drainage. clinicsinoncology.comd-nb.infonih.gov These characteristics allow for the passive accumulation and retention of macromolecules and nanoparticles, such as liposomes, within the tumor interstitium, while their accumulation in normal tissues is limited due to intact vasculature and functional lymphatic systems. e-crt.orgd-nb.infonih.gov

Long-circulating NDDP-containing liposomes have shown an approximately three-fold increase in tumor accumulation compared with conventional phosphatidylcholine/cholesterol-based liposomes. nih.govdovepress.com This enhanced accumulation in tumor tissue via the EPR effect is a key mechanism by which liposomal formulations aim to improve the therapeutic index of encapsulated drugs by increasing drug concentration at the tumor site and reducing exposure to normal tissues. nih.gov

Characterization of Drug Release Kinetics from Liposomal Carrier in Preclinical Systems

The release kinetics of the encapsulated drug (NDDP) from the liposomal carrier in preclinical systems is an important factor influencing the efficacy and safety of this compound. Multilamellar liposomes encapsulating NDDP are formed using a mixture of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoyl phosphatidylglycerol (DMPG) lipids with acidified saline solution. nih.govdovepress.com

Drug release from liposomes can be influenced by factors such as lipid composition, liposome (B1194612) stability, and the microenvironment. nih.govmdpi.comfrontiersin.org While specific detailed studies on the drug release kinetics of NDDP from this compound in preclinical systems were not extensively detailed in the provided abstracts, the design of liposomal carriers aims to control the release rate to ensure sufficient drug exposure at the tumor site while minimizing premature release in the circulation. nih.govfrontiersin.org The role of liposome composition, such as the inclusion of DMPG, has been suggested to play a role in the activation mechanism of NDDP within the lipid bilayers. nih.gov

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Systems

Research into pharmacodynamic biomarkers for this compound in preclinical systems would aim to identify measurable indicators that correlate with the drug's biological activity and therapeutic response. While the provided search results discuss preclinical biomarkers in a general context, including their role in predicting drug efficacy and understanding mechanism of action e-crt.orgnih.gov, specific details regarding the discovery and validation of pharmacodynamic biomarkers uniquely associated with this compound in preclinical studies were not prominently featured. Preclinical biomarker studies often involve assessing changes in molecular targets, downstream signaling pathways, or other biological endpoints in response to drug treatment in animal models or in vitro systems. e-crt.orgorumrx.com The goal is to identify biomarkers that can potentially be translated to clinical studies to monitor drug effect and predict patient outcomes. e-crt.org

Vi. Advanced Liposomal Delivery Systems for Platinum Compounds

Principles of Liposomal Drug Delivery for Enhanced Therapeutic Modalities

Liposomes are microscopic vesicles composed of one or more lipid bilayers, typically formed from phospholipids (B1166683) and cholesterol, enclosing an aqueous core. This structure allows for the encapsulation of both hydrophilic drugs within the aqueous space and hydrophobic drugs within the lipid bilayer clinicsinoncology.comdovepress.com. For platinum compounds, which can have varying solubilities depending on their specific structure, liposomal encapsulation offers a flexible delivery option.

The fundamental principles underlying the enhanced therapeutic modalities of liposomal drug delivery include altered pharmacokinetics and biodistribution. Liposomes can prolong the circulation half-life of encapsulated drugs by protecting them from rapid degradation and clearance by the reticuloendothelial system (RES), particularly when modified with polyethylene (B3416737) glycol (PEG), resulting in "stealth" liposomes clinicsinoncology.comtandfonline.com. This extended circulation time allows for increased accumulation of the liposomal formulation at tumor sites through the enhanced permeability and retention (EPR) effect clinicsinoncology.commdpi.com. The EPR effect exploits the leaky vasculature and impaired lymphatic drainage characteristic of many solid tumors, leading to passive accumulation of nanoparticles in the tumor microenvironment mdpi.comnih.govresearchgate.net. Liposomal encapsulation of platinum derivatives, such as in the case of Aroplatin (L-NDDP), has been shown to improve the bioavailability of the encapsulated compound and reduce its toxicity profile compared to the free drug glpbio.comcancer.govmedkoo.com.

Research findings highlight the ability of liposomes to modify the pharmacokinetic profile of entrapped drugs researchgate.net. While liposomal formulations in preclinical and clinical trials have demonstrated the ability to reduce side effects, achieving a significant advantage in therapeutic terms has been a key area of focus researchgate.netnih.gov.

Strategies for Modulating Liposomal Release Kinetics (e.g., pH-sensitive systems)

Controlling the release rate of the encapsulated drug from liposomes at the target site is crucial for optimizing therapeutic efficacy and minimizing off-target effects. Various strategies have been developed to modulate liposomal release kinetics. One such approach involves the use of stimuli-sensitive liposomes, which are designed to release their payload in response to specific environmental cues present in the tumor microenvironment.

pH-sensitive liposomes are a prominent example of stimuli-responsive systems. The tumor microenvironment is often characterized by a lower extracellular pH (typically pH 6.5-6.9) compared to normal tissues (physiological pH ~7.4) aucegypt.edu. pH-sensitive liposomes are engineered using lipids that undergo structural changes, such as phase transitions or destabilization, at acidic pH values. This change in lipid packing leads to the release of the encapsulated drug in the vicinity of tumor cells.

Modulating drug release can also be influenced by the liposome's composition, including the type of lipids used and the inclusion of components like cholesterol, which can affect membrane fluidity and drug retention tandfonline.commdpi.com. The formation of molecular complexes within liposomes has also been suggested as a way to improve drug retention and modulate release tandfonline.com. Studies have shown that liposomal formulations can exhibit different release kinetics patterns under various conditions, such as acidic versus basic media aucegypt.edu.

While the provided information specifically mentions pH-sensitive systems in the context of modulating liposomal release kinetics for platinum compounds glpbio.com, detailed research findings on the specific pH-sensitive release characteristics of this compound from its liposomal formulation are not extensively detailed in the provided search results. However, the general principle of utilizing the acidic tumor environment for triggered release is applicable to liposomal platinum formulations.

Targeted Liposomal Delivery Approaches for Platinum Agents

Beyond passive targeting via the EPR effect, active targeting strategies aim to enhance the specificity of liposomal delivery to cancer cells. This involves functionalizing the surface of liposomes with targeting ligands that can specifically bind to receptors or antigens overexpressed on the surface of tumor cells or the tumor vasculature nih.govresearchgate.netnih.gov.

Ligands used for active targeting can include antibodies, antibody fragments, peptides, aptamers, or small molecules that recognize specific tumor-associated markers researchgate.netnih.gov. Upon binding of the targeted liposomes to the cancer cells, the liposomes can be internalized through receptor-mediated endocytosis, leading to the release of the encapsulated drug directly within the target cells nih.gov. This targeted approach can potentially increase the local concentration of the platinum agent within the tumor, improve cellular uptake, and further reduce exposure to healthy tissues, thereby enhancing efficacy and reducing systemic toxicity nih.govnih.gov.

Examples of targeting ligands explored for liposomal delivery of platinum agents include transferrin, epidermal growth factor receptor (EGFR)-targeting ligands, and antibodies nih.govtandfonline.com. While the general principles of targeted liposomal delivery are well-established for platinum agents dovepress.commedkoo.comresearchgate.netijbcp.com, specific details regarding active targeting strategies applied directly to this compound in the provided search results are limited. However, the liposomal nature of this compound makes it a potential candidate for such surface modifications to achieve targeted delivery.

Nanotechnology-Based Innovations in Platinum Drug Delivery

Nanotechnology offers a broad spectrum of innovative approaches for improving the delivery of platinum compounds beyond traditional liposomes. These innovations involve the use of various nanoscale carriers and strategies to overcome limitations associated with conventional platinum chemotherapy, such as poor solubility, limited tumor accumulation, and drug resistance tandfonline.comresearchgate.netnih.gov.

Nanotechnology-based drug delivery systems, generally defined as particles with dimensions in the range of 1 to 100 nm, can include nanoparticles, polymeric micelles, dendrimers, carbon nanotubes, and more researchgate.netnih.gov. These nanocarriers can encapsulate, conjugate, or adsorb platinum drugs, modifying their pharmacokinetic and pharmacodynamic properties tandfonline.comresearchgate.net.

Key nanotechnology-based innovations in platinum drug delivery include:

Polymeric Nanoparticles: These biodegradable nanoparticles can encapsulate platinum drugs, providing controlled release and improved tumor accumulation via the EPR effect nih.gov.

Polymeric Micelles: Formed by self-assembly of block copolymers, micelles can solubilize hydrophobic platinum complexes and deliver them to tumor sites researchgate.net.

Dendrimers: Highly branched polymeric structures that can encapsulate or conjugate platinum drugs, offering precise control over size and functionality researchgate.net.

Inorganic Nanocarriers: Including gold nanoparticles, silica (B1680970) nanoparticles, and magnetic nanoparticles, which can be functionalized for targeted delivery and triggered release of platinum agents aucegypt.edunih.gov.

Nanoconjugates: Platinum drugs can be directly conjugated to polymers or targeting molecules to form nanoconjugates that improve solubility, stability, and targeted delivery tandfonline.comnih.gov.

These nanotechnology platforms offer advantages such as improved bioavailability, facilitated transport across biological barriers, protection of the drug from degradation, and the potential to overcome drug resistance mechanisms nih.govresearchgate.net. While this compound is specifically described as a liposomal formulation, which falls under the umbrella of nanotechnology-based drug delivery systems, ongoing research in the broader field of nanomedicine for platinum compounds continues to explore novel materials and strategies that could potentially be applied or adapted for future formulations of this compound or similar platinum complexes. The development of PEGylated liposomes, such as those potentially used in this compound (L-NDDP is mentioned as a PEGylated liposome-based nano-formulation in some contexts, although the primary description emphasizes it as a synthetic liposomal formulation) nih.gov, is itself a significant nanotechnology innovation aimed at prolonging circulation time and enhancing passive tumor targeting.

Research indicates that nanotechnology-based systems are rapidly advancing towards preclinical and clinical trials for cancer therapy. While this compound itself is a liposomal formulation, the broader innovations in nanotechnology for platinum delivery highlight the dynamic nature of this field and the potential for further advancements in the delivery of platinum-based therapeutics.

Vii. Rational Design and Synthesis of Novel Platinum Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies of NDDP and Related Diaminocyclohexane (DACH) Complexes

Structure-activity relationship studies have been crucial in the development of new platinum complexes. For conventional cisplatin-like complexes with a cis-[PtA₂X₂] structure (where A are inert amine ligands and X are leaving groups), specific SARs were initially proposed, suggesting that active complexes should be neutral, cis-configured, and have two amine ligands with at least one transferable hydrogen atom. However, the development of complexes like carboplatin (B1684641) and oxaliplatin (B1677828), and later generations, challenged and expanded these rules. researchgate.nethu.edu.jo

Diaminocyclohexane (DACH) ligands, particularly the trans-(R,R) and (S,S) isomers, have been extensively studied as carrier ligands in platinum complexes. researchgate.nethu.edu.joulb.ac.be The interest in DACH complexes stemmed from observations that some of these compounds exhibited activity against cisplatin-resistant cell lines. researchgate.nethu.edu.jo The stereochemistry of the DACH ligand is known to influence the conformation of the platinum complex and its interaction with DNA. hu.edu.joulb.ac.be For instance, the cyclohexyl ring in trans-DACH complexes is suggested to lie in a common plane with the chelate ring, potentially facilitating entry into the major groove of DNA compared to the cis isomer. hu.edu.jo

SAR studies involving DACH complexes and other ammine/amine platinum(II) complexes have investigated the impact of amine class and size on cytotoxic potency and the ability to circumvent resistance. nih.gov These studies provide evidence that the nature of the non-leaving group significantly modulates the biological activity and resistance profile of the complex. researchgate.net

NDDP, the active component of Aroplatin, incorporates the trans-R,R-1,2-diaminocyclohexane ligand. cancer.govnih.gov This choice of carrier ligand aligns with the research focus on DACH complexes for their potential to overcome resistance observed with earlier platinum drugs. researchgate.net

Design and Synthesis of Novel Platinum(II) and Platinum(IV) Complexes with Modified Ligand Systems

The design and synthesis of novel platinum complexes often involve modifying the non-labile carrier ligands or the labile leaving groups to tune the complex's properties, such as solubility, stability, reactivity, and interaction with biological targets. researchgate.netnih.govnih.gov

Platinum(II) complexes, like cisplatin (B142131) and its direct analogues, are typically square planar. nih.gov Modifications to the leaving groups can affect the complex's aquation rate and stability in biological media. For example, bidentate leaving groups like oxalate (B1200264) in oxaliplatin result in slower aquation rates and increased stability compared to the chloride ligands in cisplatin. nih.gov

Platinum(IV) complexes, which are octahedral, have also been explored as prodrugs. nih.govbohrium.commdpi.com These complexes are generally more kinetically inert than their Pt(II) counterparts, offering opportunities for modification with axial ligands that can influence their pharmacokinetic properties, targeting, and activation within the tumor microenvironment. bohrium.commdpi.comresearchgate.net Upon reduction in the cellular environment, Pt(IV) complexes are converted to the active Pt(II) species. nih.gov

The synthesis of novel platinum complexes with modified ligand systems typically involves reacting platinum precursors, such as K₂[PtCl₄] (for Pt(II)) or K₂[PtCl₆] (for Pt(IV)), with the desired ligands. rsc.orgmdpi.com The specific synthetic route depends on the nature of the ligands and the desired complex structure. For instance, the synthesis of Pt(II) complexes with terpyridine ligands can involve reacting the ligand with a platinum precursor like cis-[Pt(COD)Cl₂]. mdpi.com

In the case of NDDP, the active component of this compound, the leaving groups are two neodecanoate ligands. cancer.govnih.gov Neodecanoic acid is a mixture of isomeric branched-chain ten-carbon carboxylic acids. The use of these lipophilic leaving groups contributes to the lipid solubility of NDDP, which is crucial for its formulation into liposomes. ingentaconnect.comnih.gov The displacement of these neodecanoate groups allows the platinum-DACH species to become reactive and interact with DNA. cancer.gov

Exploration of Sterically Hindered and Monofunctional Platinum Complexes

Beyond the classical cis-diammine structure, research has explored platinum complexes with sterically hindered ligands and monofunctional coordination modes as strategies to overcome limitations of conventional platinum drugs. nih.govsci-hub.se

Sterically hindered platinum complexes incorporate bulky ligands that can influence the complex's reactivity with biomolecules and its interaction with DNA. ingentaconnect.comnih.govsci-hub.sersc.orgmdpi.comrsc.org This steric bulk can potentially reduce off-target binding to nucleophiles like glutathione (B108866), which is implicated in platinum resistance. ingentaconnect.commdpi.com Picoplatin, a sterically hindered mononuclear platinum drug, is an example of this approach. ingentaconnect.comrsc.org Studies on sterically hindered complexes have involved synthesizing compounds with bulky imine ligands or incorporating steric bulk near the platinum center. rsc.orgfigshare.comacs.orgacs.org

Monofunctional platinum complexes, in contrast to the bifunctional nature of cisplatin (which forms two bonds to DNA), contain only one labile ligand and are designed to form a single covalent bond with DNA. nih.govsci-hub.senih.govscispace.comnih.goviiarjournals.orgwku.eduresearchgate.net While initially thought to be inactive, some cationic monofunctional complexes, particularly those with bulky planar amine ligands, have demonstrated significant cytotoxicity and the ability to overcome resistance mechanisms. iiarjournals.orgwku.eduresearchgate.net Their mechanism of action may differ from bifunctional complexes, potentially inducing different DNA adducts or interacting with other cellular targets. nih.goviiarjournals.org The synthesis of monofunctional complexes often involves ligands that occupy multiple coordination sites or have specific structural features that favor the formation of a single labile site. nih.govnih.goviiarjournals.org

While this compound (NDDP) is primarily a bifunctional complex due to the two displaceable neodecanoate ligands, its development is part of the broader effort to design platinum complexes with improved properties. The liposomal formulation of this compound can be seen as a strategy to alter its biodistribution and potentially reduce interactions with off-target nucleophiles, conceptually related to the goals of designing sterically hindered complexes or exploring alternative delivery methods. cancer.gov The DACH ligand itself provides a different steric and structural context compared to the simple ammine ligands of cisplatin, influencing its interactions with DNA and cellular processing. researchgate.netulb.ac.be

The rational design and synthesis strategies discussed, including SAR studies of DACH complexes, the modification of ligand systems, and the exploration of steric and functional properties, have been instrumental in the ongoing development of platinum-based anticancer agents, including compounds like this compound.

Viii. Combination Therapy Strategies in Preclinical Oncology Research

Preclinical Studies of Aroplatin in Combination with Other Antineoplastic Agents (e.g., fluoropyrimidines, HDAC inhibitors)

Preclinical investigations have explored the combination of this compound with various classes of antineoplastic agents. One area of focus has been the combination with fluoropyrimidines, a class of antimetabolite drugs that includes 5-fluorouracil (B62378) (5-FU) and capecitabine (B1668275) wikipedia.orgwikipedia.orgmims.com. Fluoropyrimidines exert their cytotoxic effects by interfering with DNA synthesis wikipedia.orgmims.com. This compound, being a platinum-based drug, primarily acts by forming DNA adducts, leading to DNA damage and cell death researchgate.netmdpi.comnih.gov. The rationale for combining agents with different mechanisms of action is to achieve enhanced antitumor activity and potentially overcome resistance mechanisms associated with single-agent therapy.

While specific detailed preclinical studies of this compound in combination with fluoropyrimidines were not extensively detailed in the search results, the concept of combining liposomal platinum formulations, such as this compound (L-NDDP), with fluoropyrimidines has been suggested as a warranted area for further study based on preliminary clinical observations in metastatic colorectal cancer nih.gov. Other platinum compounds, like oxaliplatin (B1677828), which is structurally related to the active component of this compound, have shown synergistic or additive effects when combined with 5-FU in preclinical studies nih.gov. This suggests a potential for similar beneficial interactions with this compound.

Another class of agents explored in combination with platinum drugs, including those structurally related to this compound's active component, are histone deacetylase (HDAC) inhibitors nih.gov. HDACs are enzymes involved in the regulation of gene expression through epigenetic modifications sci-hub.semdpi.com. Inhibiting HDACs can lead to changes in chromatin structure and the expression of genes involved in cell cycle control, apoptosis, and drug resistance sci-hub.secgtlive.com. Preclinical studies have demonstrated that combining HDAC inhibitors, such as vorinostat (B1683920) or trichostatin A, with platinum-based chemotherapeutics can result in synergistic cytotoxicity in cancer cells nih.govnih.gov. This synergy is thought to be related to the ability of HDAC inhibitors to modulate chromatin structure, potentially increasing the accessibility of DNA to platinum-induced damage, and to influence pathways involved in DNA repair and apoptosis mdpi.comnih.gov. While direct preclinical data on this compound specifically combined with HDAC inhibitors was not prominently found, the established synergy between other platinum compounds and HDAC inhibitors in preclinical models provides a strong rationale for investigating such combinations with this compound.

Molecular Basis of Synergistic Interactions in Preclinical Combination Regimens

The synergistic interactions observed in preclinical combination regimens involving platinum drugs and agents like fluoropyrimidines or HDAC inhibitors stem from their distinct yet complementary mechanisms of action.

In the case of platinum drugs and fluoropyrimidines, the synergy is likely due to their combined effects on DNA synthesis and integrity. Fluoropyrimidines, by inhibiting thymidylate synthase, deplete thymidine (B127349) triphosphate (dTTP) pools, which are essential for DNA synthesis and repair wikipedia.orgmims.com. This can enhance the cytotoxic effects of platinum drugs, which cause DNA damage through adduct formation researchgate.netmdpi.com. Additionally, the DNA damage induced by platinum drugs can activate DNA repair pathways, and the depletion of nucleotides by fluoropyrimidines might impair these repair mechanisms, leading to increased cell death.

The synergy between platinum drugs and HDAC inhibitors is primarily attributed to the influence of HDAC inhibitors on chromatin structure and gene expression nih.govnih.gov. Platinum drugs form DNA adducts, and the accessibility of these adducts to repair machinery is influenced by chromatin conformation nih.gov. HDAC inhibitors can induce chromatin relaxation by increasing histone acetylation, potentially making DNA more accessible for platinum binding and subsequent damage nih.gov. Furthermore, HDAC inhibitors can modulate the expression of genes involved in DNA repair pathways, cell cycle progression, and apoptosis, thereby enhancing the sensitivity of cancer cells to platinum-induced cytotoxicity nih.govmdpi.com. For instance, some studies suggest that HDAC inhibitors can downregulate DNA repair proteins or upregulate pro-apoptotic factors, contributing to the synergistic effect mdpi.com.

Evaluation of Combination Effects on Drug Resistance Overcoming in Preclinical Models

Drug resistance is a major challenge in cancer chemotherapy, including treatment with platinum-based drugs. Preclinical studies evaluating combination therapies aim to identify regimens that can overcome or circumvent existing resistance mechanisms.

Resistance to platinum drugs can arise through various mechanisms, including decreased drug accumulation, increased detoxification, enhanced DNA repair, and altered apoptotic pathways. Combining platinum drugs with other agents can address some of these resistance mechanisms. For example, combining platinum drugs with fluoropyrimidines might be effective against cancer cells that have developed resistance to platinum monotherapy through enhanced DNA repair, as fluoropyrimidines can impair nucleotide supply necessary for repair nih.gov.

HDAC inhibitors have also shown promise in overcoming drug resistance in preclinical models when combined with platinum compounds nih.gov. Resistance to platinum drugs is often associated with increased DNA repair capacity and altered expression of genes regulating apoptosis nih.gov. By modulating chromatin structure and gene expression, HDAC inhibitors can potentially downregulate the expression of DNA repair genes or upregulate pro-apoptotic genes in resistant cells, thereby restoring sensitivity to platinum-based treatment mdpi.com. Preclinical evidence suggests that HDAC inhibitors can benefit even cross-resistant strains of malignancies at very low doses when combined with platinum-based chemotherapeutics, showing synergistic improvement in cytotoxicity nih.gov. This indicates that HDAC inhibitors can act as chemosensitizers, increasing the effectiveness of platinum drugs in resistant settings.

While specific preclinical data demonstrating this compound's ability to overcome resistance in combination therapies was not extensively detailed in the search results, the principles of synergy and resistance modulation observed with other platinum compounds and their combination partners provide a strong basis for further investigation into this compound-based combination regimens for overcoming drug resistance in various cancer types.

Ix. Emerging Research Directions and Methodological Advances in Aroplatin Studies

Computational Chemistry and Molecular Modeling in Platinum Drug Design

Computational chemistry and molecular modeling play a significant role in the design and understanding of platinum-based drugs. These techniques enable the in silico study of molecular structures, interactions, and reaction mechanisms, which can inform the development of new and improved platinum complexes ukzn.ac.zarsc.org. Methods such as density functional theory (DFT) are employed to analyze the electronic structure and stability of platinum compounds scielo.br. Molecular dynamics (MD) simulations are used to explore the dynamic behavior of these drugs and their interactions with biological targets like DNA and proteins mdpi.comnih.gov.

Computational approaches, including molecular docking, MD simulations, and free energy calculations, are utilized to design new chemical entities that can bind to specific targets and to enhance the selectivity of existing compounds mdpi.comnih.gov. These methods can also help predict how molecules penetrate cells or resist metabolism mdpi.com. Machine learning algorithms are increasingly being integrated into computational chemistry to predict the interactions between platinum drugs and DNA, aiding in the design of more targeted therapies numberanalytics.com. High-performance computing facilitates the simulation of drug behavior in complex biological environments, providing insights into pharmacokinetics and pharmacodynamics numberanalytics.com.

For Aroplatin, which is a liposomal formulation of bis-neodecanoate diaminocyclohexane platinum (II) (NDDP) nih.govmedkoo.com, molecular modeling can provide insights into how the lipophilic NDDP incorporates into the lipid bilayer of the liposome (B1194612) nih.gov. While a specific molecular modeling study on this compound's interaction with carbon nanotubes was mentioned as a first approximation for understanding drug uptake, it highlights the potential of these methods to provide guidelines for carrier selection nih.gov. Computational studies on other platinum complexes, such as dichlorobis(pyrazinamido)platinum(II), demonstrate the use of statistical techniques alongside quantum mechanical methods like DFT to verify stable structures with relatively low computational effort scielo.br.

Application of Advanced Spectroscopic and Biophysical Techniques (e.g., UV-Vis, Fluorescence, Mass Spectrometry, X-ray Diffraction)

Advanced spectroscopic and biophysical techniques are indispensable for characterizing platinum complexes and understanding their interactions with biological molecules. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, mass spectrometry, and X-ray diffraction provide crucial data on the structure, purity, stability, and binding behavior of these compounds nih.govmdpi.comnih.govresearchgate.netresearchgate.netspectroscopyonline.comsolubilityofthings.comresearchgate.netmdpi.com.

UV-Vis spectroscopy is used to study electronic transitions and can help identify substances based on their absorption patterns, providing insights into functional groups and molecular structures spectroscopyonline.comsolubilityofthings.comresearchgate.netmdpi.com. Fluorescence spectroscopy can be applied to study the binding interactions of platinum complexes with proteins, for instance, by analyzing the quenching of intrinsic protein fluorescence upon binding researchgate.net. Mass spectrometry techniques, including inductively coupled plasma–mass spectrometry (ICP-MS), are vital for determining the elemental composition and studying the metabolism and interaction of platinum nanoparticles with biomolecules nih.govspectroscopyonline.com. Mass spectrometry also plays a role in systems biology approaches for drug target discovery and understanding drug resistance drugtargetreview.com. X-ray diffraction provides information about the crystalline structure of compounds spectroscopyonline.comresearchgate.netmdpi.com.

Biophysical techniques, such as FRET melting, FID, and electrophoretic assays, are employed to study the interaction of platinum complexes with DNA, including their selectivity for specific DNA structures like G-quadruplexes mdpi.com. Spectroscopic analysis, including UV-Vis and fluorescence, has been used to investigate the binding of platinum(II) complexes to human serum albumin (HSA), revealing details about the binding mechanism, affinity, and conformational changes in the protein researchgate.net. These studies demonstrate how spectroscopic and biophysical methods provide experimental data to complement computational predictions and elucidate the molecular mechanisms of platinum drugs.

Systems Biology Approaches to Platinum Drug Response and Resistance

Systems biology offers a holistic approach to understanding the complex interplay of cellular processes involved in drug response and the development of resistance to platinum drugs worldscientific.commdpi.comscispace.com. Platinum-based drugs, including cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828), are widely used, but resistance remains a major clinical challenge scispace.comresearchgate.netgenome.jpmdpi.com. Systems biology approaches aim to examine global changes at the protein and network levels to decipher the molecular mechanisms underlying this resistance worldscientific.comscispace.com.

By integrating data from various high-throughput techniques, such as proteomics and transcriptomics, systems biology can reconstruct complex biological networks and predict their responses to perturbations like drug treatment worldscientific.commdpi.comscispace.comresearchgate.net. This helps in dissecting drug resistance phenomena and identifying potential strategies to overcome it mdpi.com. For example, a systems biology framework called InFlo identified hyperactivation of the cAMP-CREB1 axis as a key mechanism associated with resistance to platinum-based therapy in ovarian cancer, a finding that was subsequently experimentally validated researchgate.net.

Systems biology can also reveal that drug resistance may arise from complex cellular changes beyond simple genetic mutations, involving the rewiring of signaling pathways and metabolic adaptations biomedcentral.com. High-throughput screening combined with systems biology analysis can identify master regulators and new drug targets related to therapy resistance biomedcentral.com. Understanding these complex network adaptations is crucial for developing effective combination therapies mdpi.combiomedcentral.com.

Development and Application of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies (e.g., organ-on-chip technology)

The development and application of advanced in vitro and ex vivo models are crucial for conducting mechanistic studies on platinum drugs and their formulations, such as liposomal complexes. Traditional 2D cell cultures and animal models have limitations in fully recapitulating the human physiological environment and predicting clinical outcomes mdpi.commdpi.com. Advanced models, such as organ-on-chip (OoC) technology, offer more physiologically relevant systems for drug testing and studying disease pathophysiology mdpi.commdpi.com.

Organ-on-chip devices are microfluidic platforms designed to mimic the structure and function of human organs, incorporating multiple cell types, 3D architecture, and dynamic flow conditions mdpi.commdpi.com. These systems can provide a more accurate representation of the tumor microenvironment and drug-tissue interactions clinicalresearchnewsonline.com. For instance, an ovarian cancer-on-chip model has been used to study how tumors interact with circulating platelets and how this interaction can undermine chemotherapy effectiveness clinicalresearchnewsonline.com. Such models can help visualize and analyze complex biological processes, like platelet extravasation into tumors, and assess the impact of potential therapeutic interventions clinicalresearchnewsonline.com.

OoC technology is seen as a promising tool to accelerate translational research and bridge the gap between preclinical studies and clinical trials mdpi.com. They can be used for drug toxicity assessment and preclinical trials, potentially providing more reliable and reproducible results mdpi.com. The use of patient-derived cells in OoC models also opens avenues for personalized medicine approaches . While still evolving, these advanced in vitro and ex vivo models provide valuable platforms for detailed mechanistic studies of liposomal platinum complexes like this compound, allowing researchers to investigate drug release, cellular uptake, and interaction with the tumor microenvironment in a more physiologically relevant context.

Future Directions in Preclinical Research for Liposomal Platinum Complexes

Future directions in preclinical research for liposomal platinum complexes like this compound involve leveraging the advancements discussed in the previous sections to enhance their therapeutic potential. This compound itself is a liposomal formulation of NDDP, designed to improve the bioavailability and reduce the toxicity of the platinum complex nih.govmedkoo.com. Preclinical studies on liposomal DACH-Pt complexes, including NDDP formulations, have shown promise, indicating that the stability of the complex within the liposome can influence its antitumor activity e-crt.org. These complexes are considered prodrugs that are activated within the liposomes ex vivo or in vivo e-crt.org.

Future research will likely focus on optimizing liposomal formulations through rational design guided by computational modeling to control drug release kinetics and target specific tumor tissues nih.govresearchgate.netstomuniver.ru. Incorporating targeting moieties, such as antibodies or peptides, onto the liposome surface is a promising strategy to enhance tumor-specific delivery and reduce side effects nih.govresearchgate.netaacrjournals.org. Preclinical studies evaluating such targeted liposomal platinum formulations in advanced in vitro models like organ-on-chip systems can provide valuable insights into their efficacy and mechanism of action in a more human-relevant context mdpi.commdpi.comclinicalresearchnewsonline.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.